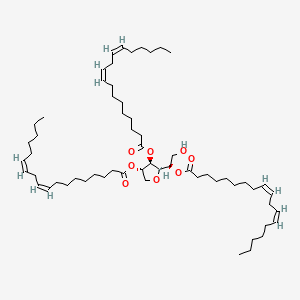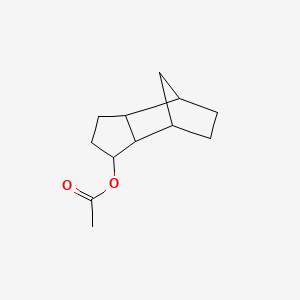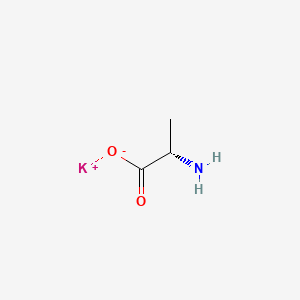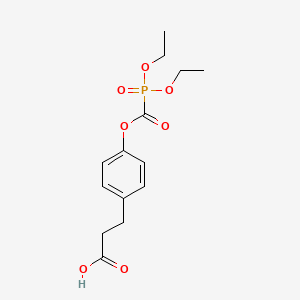
(Difluoromethoxy)pentafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Difluoromethoxy)pentafluoroethane is a fluorinated organic compound with the molecular formula C3HF7O. This compound is part of a class of chemicals known for their high stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethoxy)pentafluoroethane typically involves the reaction of difluoromethyl ether with pentafluoroethane under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions generally include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(Difluoromethoxy)pentafluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pentafluoroethanol, while reduction could produce difluoromethoxy tetrafluoroethane.
Applications De Recherche Scientifique
(Difluoromethoxy)pentafluoroethane has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (Difluoromethoxy)pentafluoroethane exerts its effects involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high electronegativity and ability to form strong bonds with other atoms. This property allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The pathways involved often include the formation of stable intermediates that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethane: A simpler fluorinated compound with fewer fluorine atoms.
Pentafluoroethane: Similar in structure but lacks the difluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
(Difluoromethoxy)pentafluoroethane is unique due to the presence of both difluoromethoxy and pentafluoroethane moieties in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that require these characteristics.
Propriétés
Numéro CAS |
53997-64-1 |
|---|---|
Formule moléculaire |
C3HF7O |
Poids moléculaire |
186.03 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C3HF7O/c4-1(5)11-3(9,10)2(6,7)8/h1H |
Clé InChI |
YMHVQCDYVNJVQE-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)


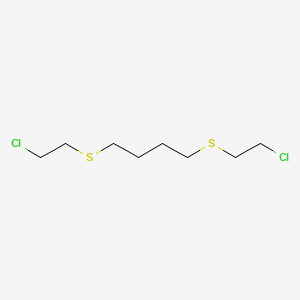



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
